N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide
Description
Chemical Structure and Properties
The compound N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide (CAS: 877631-51-1, referred to as BA75358 in ) is an ethanediamide derivative featuring:
- A furan-2-yl moiety linked to a morpholin-4-yl group via an ethyl chain.
- A 3-methoxypropyl substituent on the adjacent nitrogen.
Its molecular formula is C₂₄H₃₃N₅O₄, with a molecular weight of 455.55 g/mol . This compound is part of a broader class of ethanediamides, often explored as intermediates in medicinal chemistry due to their modular structure, which allows for tunable physicochemical and biological properties.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c1-22-8-3-5-17-15(20)16(21)18-12-13(14-4-2-9-24-14)19-6-10-23-11-7-19/h2,4,9,13H,3,5-8,10-12H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZTUJAVSBSAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The molecular formula of this compound can be represented as:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 252.31 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The presence of the furan and morpholine moieties suggests potential interactions with biological pathways related to inflammation, cancer, and microbial resistance.
In Vitro Studies
- Cytotoxicity : Studies have indicated that derivatives of furan compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate showed notable activity against HeLa and HepG2 cells, with IC50 values indicating effective inhibition of cell proliferation .
- Antimicrobial Activity : The compound's derivatives have shown promising antibacterial properties. For example, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 1.00 µg/mL against Staphylococcus aureus .
Study 1: Anticancer Activity
A study focusing on the anticancer effects of furan derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was tested against several types of cancer cells, yielding IC50 values that suggest it could serve as a lead compound for further development.
Study 2: Antiviral Potential
Research has indicated that furan-containing compounds may inhibit viral replication. In a study involving SARS-CoV-2, derivatives similar to the target compound were evaluated for their ability to inhibit viral proteases, showcasing a potential pathway for therapeutic intervention against viral infections .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl} | 1.55 | Antiviral (SARS-CoV-2 protease inhibitor) |
| Methyl-5-hydroxymethyl-2-furan carboxylate | 14 | Cytotoxicity against HeLa cells |
| 2-(furan-2-ylmethylene)hydrazine derivatives | >100 | Low cytotoxicity in Vero cells |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Morpholine vs.
Methoxypropyl vs. Hydroxypropyl :
- The 3-methoxypropyl group in BA75358 provides moderate polarity, balancing solubility and membrane permeability. The 3-hydroxypropyl in BB89860 offers stronger hydrogen-bonding capacity, which might influence pharmacokinetics .
Biological Activity Trends: While direct activity data for BA75358 is unavailable, highlights that morpholine-containing thiopyrimidinones (e.g., compounds 6c–f) exhibited variable antimicrobial effects, with potency linked to substituent electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
